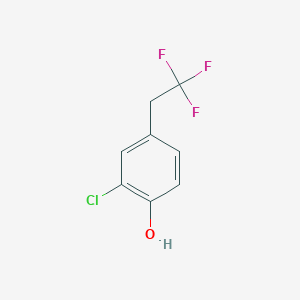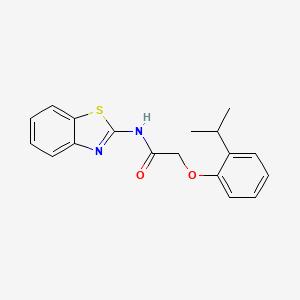
4-chloro-N-(1,2,3,4-tetrahydronaphthalen-1-yl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-N-(1,2,3,4-tetrahydronaphthalen-1-yl)butanamide: is a chemical compound with the molecular formula C14H18ClNO It is known for its unique structure, which includes a butanamide backbone with a 4-chloro substituent and a 1,2,3,4-tetrahydro-1-naphthalenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-N-(1,2,3,4-tetrahydronaphthalen-1-yl)butanamide typically involves the reaction of 1,2,3,4-tetrahydro-1-naphthalenylamine with 4-chlorobutanoyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
-
Starting Materials:
- 1,2,3,4-tetrahydro-1-naphthalenylamine
- 4-chlorobutanoyl chloride
-
Reaction Conditions:
- Anhydrous solvent (e.g., dichloromethane)
- Base (e.g., triethylamine) to neutralize the hydrochloric acid formed
- Temperature: Typically carried out at room temperature
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors for efficient production.
Análisis De Reacciones Químicas
Types of Reactions: 4-chloro-N-(1,2,3,4-tetrahydronaphthalen-1-yl)butanamide can undergo various chemical reactions, including:
-
Substitution Reactions:
- The chloro group can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions.
-
Oxidation and Reduction:
- The compound can be oxidized or reduced depending on the reagents used. For example, oxidation with strong oxidizing agents can lead to the formation of corresponding carboxylic acids.
-
Hydrolysis:
- Under acidic or basic conditions, the amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions.
Major Products:
- Substitution products with various nucleophiles.
- Oxidized products such as carboxylic acids.
- Hydrolysis products including carboxylic acids and amines.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Studied for its reactivity and potential as a building block in organic synthesis.
Biology and Medicine:
- Investigated for potential pharmacological properties.
- May serve as a lead compound for the development of new therapeutic agents.
Industry:
- Potential applications in the development of specialty chemicals.
- Used in research and development for new materials and compounds.
Mecanismo De Acción
The mechanism of action of 4-chloro-N-(1,2,3,4-tetrahydronaphthalen-1-yl)butanamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved would require further research and experimental validation.
Comparación Con Compuestos Similares
- Butanamide, 4-chloro-N-(4-iodophenyl)-
- Butanamide, 4-chloro-N-(4-methylphenyl)-
Comparison:
- Structural Differences: The primary difference lies in the substituents attached to the butanamide backbone. While 4-chloro-N-(1,2,3,4-tetrahydronaphthalen-1-yl)butanamide has a tetrahydronaphthalenyl group, similar compounds may have different aromatic or aliphatic substituents.
- Reactivity: The presence of different substituents can significantly influence the reactivity and chemical behavior of the compounds.
- Applications: Each compound may have unique applications based on its structure and reactivity. For example, the tetrahydronaphthalenyl group may impart specific biological activity that is not present in other similar compounds.
Propiedades
Número CAS |
824958-25-0 |
|---|---|
Fórmula molecular |
C14H18ClNO |
Peso molecular |
251.75 g/mol |
Nombre IUPAC |
4-chloro-N-(1,2,3,4-tetrahydronaphthalen-1-yl)butanamide |
InChI |
InChI=1S/C14H18ClNO/c15-10-4-9-14(17)16-13-8-3-6-11-5-1-2-7-12(11)13/h1-2,5,7,13H,3-4,6,8-10H2,(H,16,17) |
Clave InChI |
DLKQELCYUOVPNA-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C2=CC=CC=C2C1)NC(=O)CCCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


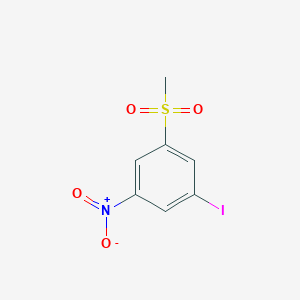
![n-Methyl-[1,1'-biphenyl]-4-ethanamine](/img/structure/B8740740.png)
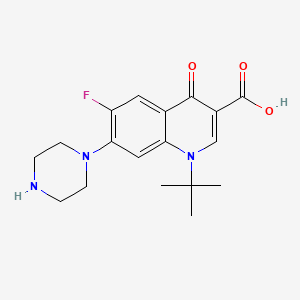

![2-[(5-Chloropyridin-2-yl)oxy]-2-methylpropanoic acid](/img/structure/B8740755.png)
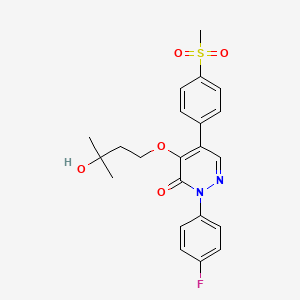
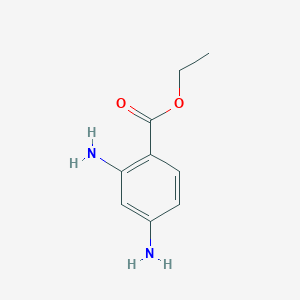
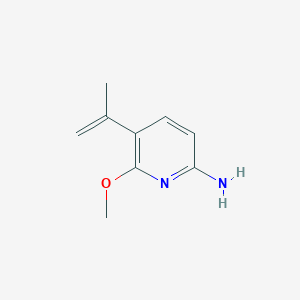
![2-(3-Methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyridin-7-amine](/img/structure/B8740779.png)
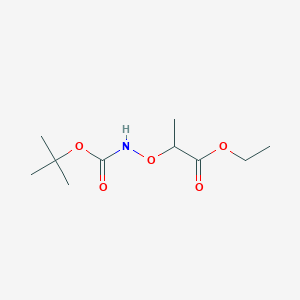
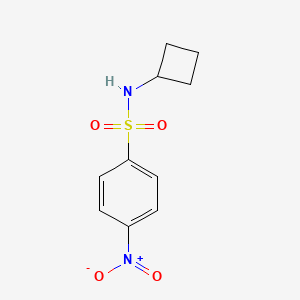
![3-(Benzo[b]thiophen-3-yl)-3-hydroxypropanenitrile](/img/structure/B8740801.png)
